Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate typically involves the reaction of pyridine derivatives with phosphonate reagents. One common method includes the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions . The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium and ammonium chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphonate and phosphine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient due to its ability to interact with biological molecules.
Industry: It is used in the development of flame retardants, plasticizers, and other materials that require phosphorus-containing compounds.
Wirkmechanismus
The mechanism by which Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in various therapeutic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar applications but different reactivity due to the absence of the pyridine ring.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: A related compound with a different functional group, leading to variations in its chemical behavior and applications.
Uniqueness
Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate is unique due to the presence of both the phosphonate group and the pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
106728-56-7 |
---|---|
Molekularformel |
C9H14NO4P |
Molekulargewicht |
231.19 g/mol |
IUPAC-Name |
2-dimethoxyphosphoryl-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C9H14NO4P/c1-13-15(12,14-2)7-9(11)8-5-3-4-6-10-8/h3-6,9,11H,7H2,1-2H3 |
InChI-Schlüssel |
KGAKWNFYEGNEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC(C1=CC=CC=N1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.